molecular formula C15H14N2O3S B14810528 2-methoxy-N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-5-nitroaniline

2-methoxy-N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-5-nitroaniline

Cat. No.: B14810528
M. Wt: 302.4 g/mol
InChI Key: KPNKLBXMURHFHC-UHFFFAOYSA-N
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Description

(2-methoxy-5-nitrophenyl)[4-(methylsulfanyl)benzylidene]amine is an organic compound with the molecular formula C15H14N2O3S and a molecular weight of 302.35 g/mol . This compound is characterized by the presence of a methoxy group, a nitro group, and a methylsulfanyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxy-5-nitrophenyl)[4-(methylsulfanyl)benzylidene]amine typically involves the condensation of 2-methoxy-5-nitroaniline with 4-(methylsulfanyl)benzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-methoxy-5-nitrophenyl)[4-(methylsulfanyl)benzylidene]amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles, such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2-methoxy-5-nitrophenyl)[4-(methylsulfanyl)benzylidene]amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-methoxy-5-nitrophenyl)[4-(methylsulfanyl)benzylidene]amine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the methoxy and methylsulfanyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-methoxy-5-nitrophenyl)[4-(methylsulfanyl)benzylidene]amine is unique due to the specific combination of functional groups it possesses The presence of the methoxy, nitro, and methylsulfanyl groups imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-1-(4-methylsulfanylphenyl)methanimine

InChI

InChI=1S/C15H14N2O3S/c1-20-15-8-5-12(17(18)19)9-14(15)16-10-11-3-6-13(21-2)7-4-11/h3-10H,1-2H3

InChI Key

KPNKLBXMURHFHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)SC

Origin of Product

United States

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